molecular formula C15H22ClNO2 B3106920 Methyl (cyclohexylamino)(phenyl)acetate hydrochloride CAS No. 1609395-44-9

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride

Cat. No. B3106920
CAS RN: 1609395-44-9
M. Wt: 283.79 g/mol
InChI Key: OIHOOYSBZIDAOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl (cyclohexylamino)(phenyl)acetate hydrochloride” is represented by the linear formula C16H24ClNO2 . The InChI code for this compound is 1S/C15H21NO2.ClH/c1-18-15(17)14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13;/h2,4-5,8-9,13-14,16H,3,6-7,10-11H2,1H3;1H .

Scientific Research Applications

Photochemical Rearrangements of Phenyl Acetate

Research on the photochemical rearrangements of phenyl acetate and its derivatives in cyclohexane reveals insights into the quantum yields and reaction mechanisms, suggesting potential applications in synthetic organic chemistry for light-induced transformations (Shizuka et al., 1969).

Reactivity with Cyclohexylamine

Studies on the reaction products of cyclohexylamine with certain aldehydes highlight the influence of the aryl substituent on the product type, which could inform the synthesis of novel organic compounds with specific functional groups (Orrego Hernandez et al., 2015).

Synthesis of Oxybutynin Hydrochloride

The synthesis of antispasmodic drug oxybutynin hydrochloride involves ester exchange and salt formation, demonstrating the pharmaceutical applications of similar chemical processes (Bi, 1996).

Aromatisation Reaction of Aryloxocyclohexenylacetic Acid Derivatives

Research on the aromatisation of methyl 2-aryl-6-oxocyclohex-1-enylacetates underlines the potential for synthesizing phenolic compounds from cyclohexenone derivatives, relevant for producing aromatic compounds with various applications (Nasipuri et al., 1973).

Cyclopropenone Oximes Reaction with Isocyanates

The reaction of cyclopropenone oximes with isocyanates yielding diazaspirohexenones suggests applications in the synthesis of nitrogen-containing heterocycles, which are valuable in pharmaceutical chemistry (Yoshida et al., 1988).

Antibacterial and Antifungal Properties of Cyclohexane Derivatives

The exploration of cyclohexane derivatives as antimicrobial agents indicates the potential biomedical applications of structurally similar compounds, particularly in addressing antimicrobial resistance (Shoaib, 2019).

Safety and Hazards

The safety data sheet for “Methyl (cyclohexylamino)(phenyl)acetate hydrochloride” is not available in the search results . Therefore, the specific hazards associated with this compound are not known.

properties

IUPAC Name

methyl 2-(cyclohexylamino)-2-phenylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-18-15(17)14(12-8-4-2-5-9-12)16-13-10-6-3-7-11-13;/h2,4-5,8-9,13-14,16H,3,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHOOYSBZIDAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (cyclohexylamino)(phenyl)acetate hydrochloride

CAS RN

1609395-44-9
Record name Benzeneacetic acid, α-(cyclohexylamino)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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